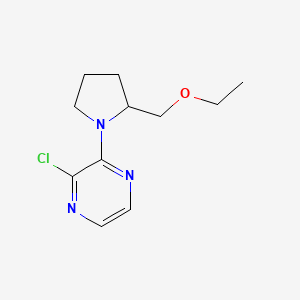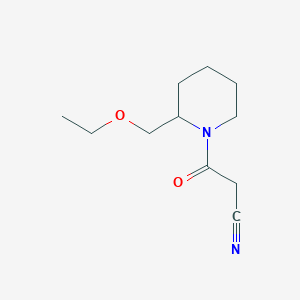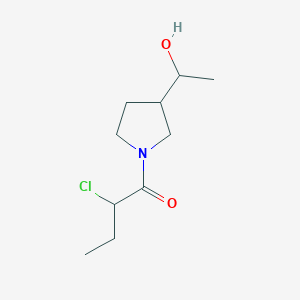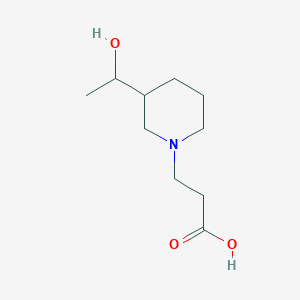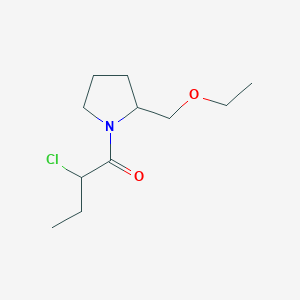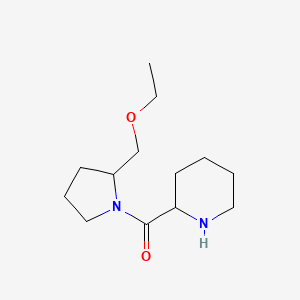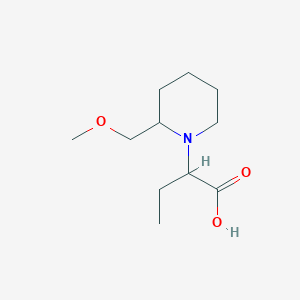
2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
The compound “2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The structure of this compound seems to include a pyrrolidine ring attached to a propanone group with a chlorine atom and a hydroxyethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Pyrrolidine derivatives generally have good solubility due to the presence of the polar nitrogen atom .Applications De Recherche Scientifique
Synthesis and Derivatization
- 2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one, a novel hydrochloride salt of cathinone, has been identified and examined using spectroscopic methods including GC-MS, IR, NMR, and electronic absorption spectroscopy. This compound is part of a study focusing on the identification and derivatization of cathinones, showcasing its relevance in forensic science (Nycz, Paździorek, Małecki, & Szala, 2016).
Pharmacological Characterization
- The compound has been part of pharmacological research, specifically in the context of κ-opioid receptor (KOR) antagonists. A study details a novel KOR antagonist, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), which showed potential in treating depression and addiction disorders. This research demonstrates the compound's relevance in understanding and developing new treatments for mental health and addiction (Grimwood et al., 2011).
Quantum Chemical Investigation
- The compound has been investigated through DFT and quantum chemical calculations, focusing on molecular properties like highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energy. Such studies are crucial for understanding the electronic properties of the compound and its potential applications in various fields, including materials science (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Crystal Structure Analysis
- Crystal structure analysis of derivatives of pyrrolidin-2-one, such as (E)-2,3-dichloro-1-(pyrrolidin-2-ylidene)-Δ2-pyrrolinium bromide, has been conducted. This kind of research is essential in the field of crystallography and material science for understanding the molecular arrangement and properties of such compounds (Suddath, Baillie, Bertrand, & Dyer, 1971).
Synthesis of Derivatives
- Various derivatives of pyrrolidin-2-one, such as 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, have been synthesized and evaluated for their α1 receptor antagonistic activity. This highlights the compound's significance in synthesizing new molecules with potential therapeutic applications (Hon, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-6(10)9(13)11-5-3-4-8(11)7(2)12/h6-8,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMROIWVYUYRYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



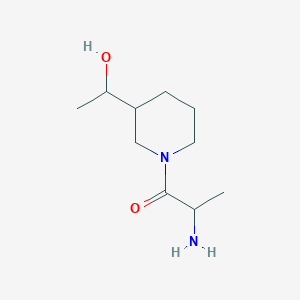
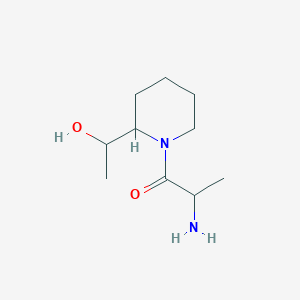
![2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476953.png)
